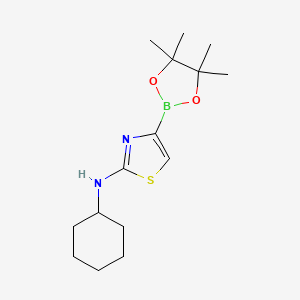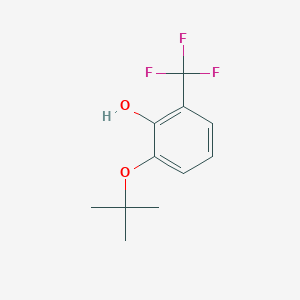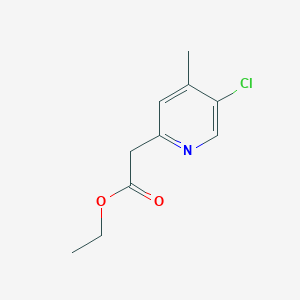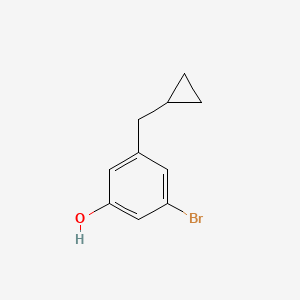
3-Bromo-5-(cyclopropylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . This compound is characterized by a bromine atom attached to the third position of a phenol ring, with a cyclopropylmethyl group at the fifth position. It is a derivative of phenol and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the bromination of 5-(cyclopropylmethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include hydroxy derivatives and de-brominated compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The cyclopropylmethyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromophenol: Similar structure but lacks the cyclopropylmethyl group.
5-(Cyclopropylmethyl)phenol: Similar structure but lacks the bromine atom.
3-Chloro-5-(cyclopropylmethyl)phenol: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-5-(cyclopropylmethyl)phenol is unique due to the presence of both the bromine atom and the cyclopropylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
3-bromo-5-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C10H11BrO/c11-9-4-8(3-7-1-2-7)5-10(12)6-9/h4-7,12H,1-3H2 |
Clave InChI |
RDOZTVGKKBBRMB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=CC(=CC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)
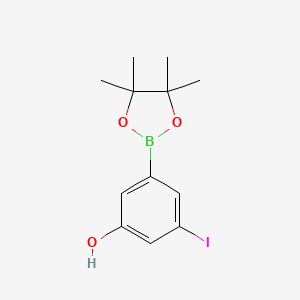

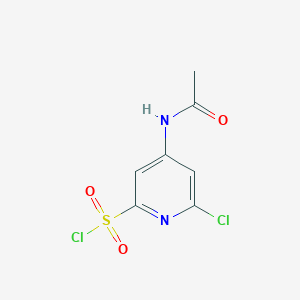
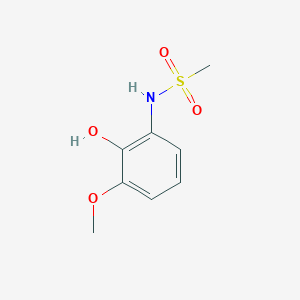
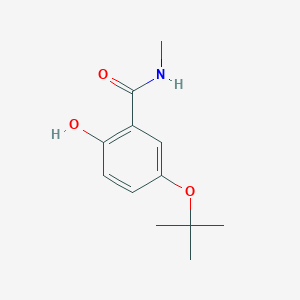

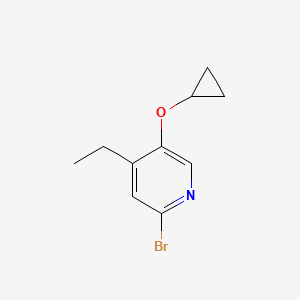
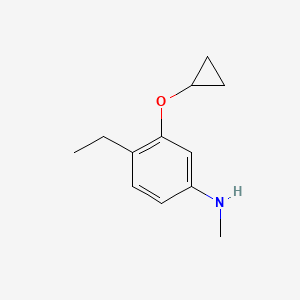

![1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14846100.png)
